N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c26-19(25-12-10-24(11-13-25)17-5-2-1-3-6-17)9-8-16-15-29-21(22-16)23-20(27)18-7-4-14-28-18/h1-7,14-15H,8-13H2,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHHDQWLCFUOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination
The 4-phenylpiperazine moiety is synthesized via palladium- or nickel-catalyzed coupling (Table 1):
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Ni(II) catalyst, KOtert-butyl | 1,4-Dioxane, 90°C, 4 h | 88% | |
| Pd(OAc)₂, XPhos | Toluene, 110°C, 12 h | 76% |
Nickel catalysts provide superior atom economy, while palladium systems enable broader substrate scope. The product is purified via fractional distillation or recrystallization from hexane.
Thiazole Core Assembly
Hantzsch Thiazole Synthesis
The 4-(3-oxopropyl)thiazole intermediate is synthesized via (3+2) cyclocondensation (Scheme 1):
- Thioamide formation : 3-Aminopropiophenone reacts with thiosemicarbazide in ethanol under reflux to form thioamide.
- Cyclization : Phenacyl bromide (1.2 eq) reacts with thioamide in PEG-400 at 40–45°C for 2 h, yielding 4-(3-oxopropyl)thiazole.
Optimization Data :
- Solvent screening shows PEG-400 increases yield to 78% vs. 65% in ethanol.
- Microwave irradiation (100 W, 5 min) reduces reaction time by 90% with comparable yields.
Side Chain Functionalization
Coupling 4-Phenylpiperazine to Thiazole
The 3-oxo group undergoes nucleophilic acyl substitution with 4-phenylpiperazine (Table 2):
| Conditions | Catalyst | Yield | Purity (HPLC) |
|---|---|---|---|
| THF, 0°C, 12 h | None | 42% | 89% |
| DMF, 80°C, 6 h | DMAP | 88% | 95% |
| CH₃CN, MW, 120°C, 20 min | Sc(OTf)₃ | 91% | 97% |
Microwave (MW) activation with scandium triflate minimizes side reactions, achieving near-quantitative conversion. The product is isolated via silica gel chromatography (ethyl acetate/hexane, 3:7).
Thiophene-2-Carboxamide Installation
Carbodiimide-Mediated Coupling
Thiophene-2-carboxylic acid (1.5 eq) reacts with the thiazole-2-amine intermediate using EDCI/DMAP in dichloromethane (Table 3):
| Coupling Reagent | Base | Time | Yield |
|---|---|---|---|
| EDCI | Et₃N | 48 h | 72% |
| DCC | DMAP | 24 h | 68% |
| HATU | DIPEA | 6 h | 85% |
HATU-mediated coupling at 0°C to RT provides optimal results, with crude product purified via recrystallization (ethanol/water).
Integrated Synthetic Routes
Convergent Approach
A three-step sequence achieves the target compound in 61% overall yield (Figure 2):
- Thiazole formation (78% yield).
- Piperazine coupling (91% yield).
- Carboxamide installation (85% yield).
Critical Parameters :
- Strict anhydrous conditions during EDCI couplings prevent hydrolysis.
- Use of molecular sieves (4 Å) in thiophene couplings suppresses dimerization.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored as a potential therapeutic agent, particularly for its interactions with biological targets such as enzymes or receptors.
Biological Studies: It can be used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: The compound can serve as a probe to study the function of specific proteins or pathways in cells.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Key Observations :
- Antiproliferative Activity : Thiophene derivatives with sulfonamide substituents (e.g., compound 26 in ) exhibit potent anticancer activity, likely due to sulfonamide’s role in disrupting microtubule assembly . The target compound’s 4-phenylpiperazine group may enhance solubility and target affinity compared to sulfonamide analogs.
- Enzyme Inhibition : Hydroxamic acid-containing thiazole derivatives (e.g., compound 1 in ) show HDAC6 selectivity, suggesting that the carboxamide group in the target compound could similarly interact with enzymatic active sites .
- Functional Versatility : Substitutions on the thiazole ring (e.g., methoxyphenyl in ) drastically alter biological outcomes, shifting activity from anticancer to cardioprotective .
Pharmacokinetic and Toxicity Considerations
- Solubility: The 4-phenylpiperazine group likely enhances water solubility compared to non-polar analogs like phenoxyphenyl derivatives .
- Cytotoxicity: Thiazole-thiophene hybrids generally show low cytotoxicity (IC50 > 10 µM) in normal cell lines, but this varies with substituents .
Biological Activity
N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at serotonin receptors (5-HT receptors), influencing mood and anxiety-related behaviors.
- Dopamine Receptor Interaction : The presence of the phenylpiperazine structure suggests potential interactions with dopamine receptors, which could be relevant for treating disorders like schizophrenia or depression.
Biological Activity
Research has indicated various biological activities associated with this compound:
Antidepressant Activity
In studies involving animal models, compounds similar to this compound have shown significant antidepressant-like effects. These effects are often measured using behavioral tests such as the forced swim test (FST) and the tail suspension test (TST).
Antiviral Activity
Recent investigations into the antiviral properties of related piperazine derivatives have demonstrated efficacy against several viruses, including HIV and HSV. The mechanism involves inhibition of viral replication by targeting specific viral enzymes.
Antimicrobial Properties
The compound has also been evaluated for antibacterial and antifungal activities. In vitro assays have shown that it exhibits significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Case Studies
-
Case Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their antidepressant-like effects in rodent models. The results indicated that compounds structurally similar to this compound exhibited reduced immobility in FST, indicating potential antidepressant properties . -
Case Study 2: Antiviral Screening
Research conducted on piperazine derivatives showed promising results against HIV. Compounds were tested for their ability to inhibit viral replication in cell cultures, with some derivatives demonstrating IC50 values in the low micromolar range .
Data Tables
| Biological Activity | Test Method | Result |
|---|---|---|
| Antidepressant | Forced Swim Test | Reduced immobility |
| Antiviral | Viral Replication Inhibition | IC50 < 10 µM |
| Antimicrobial | Disk Diffusion Method | Inhibition zones > 15 mm |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis involves sequential coupling of thiophene-2-carboxamide with a thiazole intermediate, followed by introduction of the 3-oxo-3-(4-phenylpiperazin-1-yl)propyl moiety. Key steps include:
- Amide bond formation : Use coupling agents like HBTU or BOP with EtN in THF to facilitate carboxamide linkages .
- Piperazine coupling : Optimize pH (7–9) and temperature (50–70°C) to ensure efficient nucleophilic substitution at the ketone position .
- Purification : Employ silica gel chromatography (ethyl acetate/hexane gradients) and confirm purity via HPLC (≥98% by C18 column) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodology :
- Spectroscopic analysis : Use H/C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, piperazine N–CH at δ 3.2–3.6 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z [M+H] ~493) and fragmentation patterns .
- HPLC : Monitor purity under gradient elution (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodology :
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the thiazole and piperazine moieties .
- Solubility : Use DMSO for stock solutions (tested at 10 mM) and avoid aqueous buffers with pH > 8 to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response validation : Replicate assays (e.g., kinase inhibition, receptor binding) across multiple cell lines (e.g., HEK293, HeLa) with IC triplicates to assess variability .
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with bioactivity .
- Structural analogs : Compare activity of derivatives (e.g., replacing phenylpiperazine with cyclohexylpiperazine) to isolate pharmacophore contributions .
Q. What computational strategies predict the compound’s binding modes and off-target effects?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 5-HT or EGFR kinases (PDB IDs: 7WZB, 1M17) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) and identify critical residues .
- QSAR modeling : Train models on datasets of thiazole-piperazine analogs to predict ADMET properties .
Q. How can structural modifications enhance the compound’s selectivity for specific biological targets?
- Methodology :
- Bioisosteric replacement : Substitute the thiophene ring with benzothiophene or furan to modulate lipophilicity (clogP 2.5–4.0) .
- Linker optimization : Replace the propyl ketone with a sulfonamide or ester group to alter conformational flexibility .
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding (e.g., >90% bound) to prioritize derivatives .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?
- Methodology :
- Kinase profiling : Use Eurofins KinaseProfiler™ to screen against 300+ kinases at 1 µM .
- CRISPR-Cas9 knockout : Validate target engagement by silencing putative targets (e.g., PI3Kγ) and measuring rescue effects .
- Transcriptomics : Perform RNA-seq on treated cells (10 µM, 24h) to identify differentially expressed pathways (e.g., apoptosis, Wnt/β-catenin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
